5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride
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Overview
Description
5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride is a chemical compound with the CAS Number: 2095411-25-7 . It has a molecular weight of 287.79 . The compound is in powder form and is stored at room temperature . It has been recognized for its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17N3.ClH/c1-12-6-5-9-15-18-14 (16 (17)19 (12)15)11-10-13-7-3-2-4-8-13;/h2-9H,10-11,17H2,1H3;1H . This code provides a specific textual identifier for chemical substances, describing atomic connectivity and tautomeric states but not isotopic or stereochemical detail.Physical And Chemical Properties Analysis
This compound is a white powder . The storage temperature is room temperature .Scientific Research Applications
Antituberculosis Agent
Imidazo[1,2-a]pyridine analogues, which include the compound , have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Inhibitor of COX-1 and COX-2
The inhibitory activities of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines against COX-1 and COX-2 were evaluated by in vitro assay . This suggests that the compound could potentially be used in the treatment of conditions related to these enzymes, such as inflammation and pain.
Inhibitor of Glutamate-induced Response in hEAAT3-HEK293 Cells
The compound 3a (2-(furan-2-yl)-8-methyl-N-(o-tolyl)imadazo[1,2-a]pyridine-3-amine) was found to inhibit the Glu-induced response in the hEAAT3-HEK293 cells . This suggests that the compound could potentially be used in the treatment of conditions related to these cells.
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-12-6-5-9-15-18-14(16(17)19(12)15)11-10-13-7-3-2-4-8-13;/h2-9H,10-11,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTABBIEENQZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)N)CCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride |
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